2-Bromo-3-methylbutanamide
Description
Foundational Significance within Halogenated Amide Chemistry
Halogenated amides are a significant class of organic compounds, and α-haloamides, in particular, are recognized as versatile synthons in organic synthesis. nih.gov Their importance stems from the ability of the α-halogen to act as a leaving group in nucleophilic substitution reactions or to participate in metal-catalyzed cross-coupling and radical reactions. nih.gov The presence of the adjacent amide group modulates the reactivity of the C-Br bond and provides a site for further functionalization or intramolecular reactions.
The chemistry of α-haloamides has been pivotal in the development of new methods for forming carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. nih.gov They serve as precursors to a wide array of valuable molecules, including α-amino amides (which are subunits of peptides), lactams, and various other heterocyclic systems. nih.gov The specific structure of 2-Bromo-3-methylbutanamide, with its isopropyl group, provides steric influence that can be exploited for stereoselective transformations. Furthermore, the broader class of halogenated amides has been identified in environmental contexts, such as halogenated fatty amides which have been detected as a new class of disinfection by-products in drinking water, highlighting the importance of understanding the chemistry of such compounds. nih.gov
Role as a Synthetic Intermediate and Probe in Organic Transformations
The utility of this compound is most evident in its role as a synthetic intermediate. Its preparation can be achieved from readily available starting materials. For instance, the enantiomerically pure (2S)-2-Bromo-3-methylbutanamide can be synthesized from the natural amino acid L-valine. researchgate.net The process involves the diazotization-halogenation of the amino acid to form the corresponding α-bromoacid with retention of configuration, followed by amidation. researchgate.net An alternative route involves the α-bromination of isovaleric acid using bromine and a phosphorus catalyst. rsc.org
Once synthesized, this compound serves as a valuable precursor in a variety of transformations.
Synthesis of α-Bromonitriles: It can be dehydrated using reagents like thionyl chloride to afford the corresponding α-bromonitrile, (2S)-2-bromo-3-methylbutanenitrile. researchgate.net This transformation converts the amide functional group into a nitrile while preserving the chiral center.
Amination Reactions: In a patented process, this compound is used as an ammoniating reagent to convert phenol-type compounds into aromatic primary amines. google.com In one example, it reacts with 2-naphthol (B1666908) in the presence of a base to ultimately yield 2-aminonaphthalene. google.com
Nucleophilic Substitution: The bromine atom is readily displaced by nucleophiles. This is a cornerstone of α-haloamide chemistry, allowing for the introduction of various functional groups. nih.gov For example, it is used as a building block for more complex molecules through the reaction of its precursor, 2-bromo-3-methylbutanoyl chloride, with amines to form substituted amides like N-phenyl or N-benzyl derivatives. chemicalbook.comenamine.net This highlights its role as a scaffold for building pharmaceutical and agrochemical intermediates.
The table below summarizes key research findings regarding the synthesis and reactivity of this compound.
| Starting Material | Reagent(s) | Product | Research Focus |
| (L)-Valine | 1. NaNO₂, HBr; 2. SOCl₂; 3. NH₃ | (2S)-2-Bromo-3-methylbutanamide | Synthesis of chiral building block researchgate.net |
| (2S)-2-Bromo-3-methylbutanamide | Thionyl Chloride | (2S)-2-bromo-3-methylbutanenitrile | Precursor for nitriles researchgate.net |
| 2-Naphthol | This compound, KOH | 2-Aminonaphthalene | Aminating reagent google.com |
Current Research Landscape and Future Directions
The current research involving this compound and related α-haloamides is focused on expanding their synthetic utility through new catalytic methods. A significant area of development is the use of transition metal-catalyzed cross-coupling reactions, where α-haloamides act as electrophiles to form new carbon-carbon bonds. nih.gov For instance, nickel-catalyzed Negishi couplings have been successfully employed with racemic α-bromo amides to generate enantiopure α-chiral amides, a strategy that could be applied to this compound. nih.gov
Future directions are likely to involve the application of novel activation methods, such as visible-light photoredox catalysis. nih.govacs.org This approach allows for the generation of radicals from α-haloamides under mild conditions, enabling a host of new transformations, including atom transfer radical cyclization to form complex cyclic systems. nih.gov As the demand for sustainable and efficient synthetic methods grows, flow chemistry represents another promising frontier for the synthesis and application of amides, potentially improving yields and safety. nih.gov The continued exploration of this compound as a chiral building block for the synthesis of biologically active compounds and complex natural products remains a key driver of future research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZQHFUAKKMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322780 | |
| Record name | 2-bromo-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-46-0 | |
| Record name | NSC402024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 2 Bromo 3 Methylbutanamide
Established Synthetic Routes
Established methods for preparing 2-bromo-3-methylbutanamide are well-documented, providing reliable pathways for its synthesis. These routes are broadly categorized into direct amidation and halogenation approaches.
Direct Amidation of Precursors
Direct amidation strategies focus on forming the amide bond from a carboxylic acid derivative that already contains the bromine atom at the desired position.
A primary and efficient method for synthesizing this compound involves the reaction of a 2-bromo-3-methylbutanoic acid derivative with an amine source. The most common precursor is 2-bromo-3-methylbutanoyl chloride. This acyl chloride can be prepared from 3-methylbutanoic acid through bromination followed by chlorination with an agent like phosphorus trichloride.
The subsequent reaction of 2-bromo-3-methylbutanoyl chloride with ammonia (B1221849) proceeds via a nucleophilic acyl substitution mechanism. youtube.com The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final amide product. chemguide.co.uk A base, such as pyridine, is often employed to neutralize the hydrogen chloride byproduct.
Alternatively, 2-bromo-3-methylbutanoic acid itself can be coupled directly with an amine using coupling reagents like N,N'-carbonyldiimidazole. acs.org
Table 1: Synthesis of this compound from 2-Bromo-3-methylbutanoyl Chloride
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-Methylbutanoic acid | Bromine, Phosphorus trichloride | 2-Bromo-3-methylbutanoyl chloride |
| 2 | 2-Bromo-3-methylbutanoyl chloride | Ammonia, Pyridine | This compound |
The core of the amidation reaction is the nucleophilic addition of ammonia or a primary amine to the carbonyl group of the activated carboxylic acid derivative. libretexts.org In the case of acyl chlorides, the reaction is typically vigorous. chemguide.co.uk The mechanism involves an initial addition step to form a tetrahedral intermediate, followed by an elimination step where the leaving group (chloride) is expelled, and the carbon-oxygen double bond is reformed. youtube.com The use of excess ammonia is common to neutralize the liberated HCl, forming ammonium (B1175870) chloride. chemguide.co.uk
A specific example involves adding the reaction mixture of (R)-2-bromo-3-methylbutyric acid, oxalyl chloride, and N,N-dimethylformamide to a 28% aqueous solution of ammonia at 0°C. google.com This process results in the formation of this compound, which can then be extracted. google.com
Halogenation Approaches for Butanamide Scaffolds
An alternative strategy involves introducing the bromine atom onto a pre-existing butanamide molecule. This requires careful control of the reaction conditions to ensure the desired regioselectivity.
The regioselective bromination of 3-methylbutanamide at the α-position (carbon-2) is a key challenge. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice. mdpi.com These reactions are often initiated by light or a radical initiator. The selectivity for the α-position is influenced by the stability of the resulting radical intermediate.
Other brominating systems, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium, have been developed as a safer and more environmentally friendly alternative to liquid bromine. rsc.org This method has shown high regioselectivity for the α-bromination of ketones, a reaction analogous to the α-bromination of amides. rsc.org
Table 2: Common Reagents for Regioselective Bromination
| Reagent | Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | α-position |
| Bromine (Br₂) | Acid or base catalysis | Can lead to over-bromination |
| Sodium Bromide/Sodium Bromate | Aqueous acidic medium | High regioselectivity for α-position |
The mechanism of α-bromination of amides can proceed through different pathways depending on the reaction conditions. Under radical conditions, for instance with NBS and a radical initiator, the reaction is believed to proceed via a radical chain mechanism. upertis.ac.id A bromine radical abstracts a hydrogen atom from the α-carbon, forming a stabilized radical intermediate, which then reacts with a bromine source to give the α-bromo amide.
In some cases, particularly under acidic or basic conditions, the reaction can involve enolate or enol-like intermediates. The formation of a double bond intermediate, rather than a carbocation rearrangement, has been suggested by deuterium (B1214612) labeling studies in the bromination of related carboxylic acids. The stability of the amide functional group can be a challenge, as harsh conditions can lead to hydrolysis or other side reactions. The resonance stability of the N-C(O) bond makes amides less reactive than corresponding ketones or esters, often requiring activation. nih.gov
Stereoselective Synthesis of this compound Enantiomers
The controlled synthesis of individual enantiomers of this compound is crucial for its application in the development of chiral drugs and other bioactive molecules. Several strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric Catalysis in α-Bromoamide Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-bromoamides. These methods utilize chiral catalysts to direct the formation of one enantiomer over the other, often with high efficiency and selectivity.
Nickel-Catalyzed Cross-Coupling: A notable advancement involves the use of a Nickel/Pybox catalyst system for the asymmetric cross-coupling of secondary α-bromo amides with organozinc reagents. acs.orgnih.gov This method has proven effective for a range of α-bromo amides and organozinc partners, tolerating various functional groups and producing the desired products in good yields and high enantiomeric excess. acs.orgnih.gov The reaction is believed to proceed without a kinetic resolution process. acs.org
Copper-Catalyzed Couplings: Copper catalysis has also been successfully employed in the asymmetric synthesis of related α-bromoamide derivatives. For instance, a copper-catalyzed Sonogashira type coupling of alkynes with α-bromoamides using a Bisoxazoline diphenylanaline (BOPA) ligand provides a route to synthetically useful β,γ-alkynyl amides with high enantioselectivity. nih.gov
Nickel-Catalyzed C-Alkylation of Nitroalkanes: A general method for the asymmetric C-alkylation of nitroalkanes using α-bromoamides has been developed with nickel catalysis. dicp.ac.cn This approach yields highly enantioenriched β-nitroamides under mild conditions and is compatible with a broad range of functional groups. dicp.ac.cn
Below is a table summarizing key findings in asymmetric catalysis for α-bromoamide synthesis:
| Catalytic System | Reactants | Product Type | Key Features |
| Ni/Pybox | Secondary α-bromo amides, Organozinc reagents | α-Alkyl amides | High enantiomeric excess, good yields, broad functional group tolerance. acs.orgnih.gov |
| Cu/BOPA | α-Bromoamides, Terminal alkynes | β,γ-Alkynyl amides | High enantioselectivity. nih.gov |
| Nickel Catalyst | α-Bromoamides, Nitroalkanes | β-Nitroamides | High diastereoselectivity and enantioselectivity, mild conditions. dicp.ac.cn |
Diastereoselective Approaches and Control
Diastereoselective strategies often involve the use of chiral auxiliaries or reagents to induce a preference for the formation of one diastereomer.
Crystallization-Induced Dynamic Resolution (CIDR): One approach involves the epimerization of diastereomeric α-bromoamides. For example, α-bromoamides derived from Oppolzer's (-)-camphorsultam can undergo epimerization in the presence of potassium bromide, leading to an increase in diastereomeric excess. nih.gov Similarly, crystallization-induced dynamic resolution (CIDR) of α-bromoacyl imidazolidinones using tetrabutylammonium (B224687) bromide can control the diastereomeric population by favoring the conversion of the more soluble diastereomer to the less soluble one. nih.gov
Reductive Coupling Reactions: Highly diastereoselective reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide (B1270812) with various aldehydes has been achieved using a combination of triphenylphosphine (B44618) and titanium(IV) isopropoxide. figshare.comacs.orgnih.gov This method consistently produces the erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high selectivity. figshare.comacs.orgnih.gov
NBS-Mediated Cyclization: A novel diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has been developed to synthesize α-bromo N-alkoxy β-lactams. chemrxiv.org This method provides rapid access to a variety of structurally diverse β-lactams. chemrxiv.org
The following table highlights different diastereoselective approaches:
| Method | Substrate | Reagents | Outcome |
| Epimerization | α-Bromoamides with Oppolzer's camphorsultam | KBr | Increased diastereomeric excess. nih.gov |
| CIDR | α-Bromoacyl imidazolidinone | Tetrabutylammonium bromide | Control of diastereomeric population. nih.gov |
| Reductive Coupling | 2-Bromo-2,3,3,3-tetrafluoropropanamide, Aldehydes | Triphenylphosphine, Titanium(IV) isopropoxide | High erythro-selectivity. figshare.comacs.orgnih.gov |
| NBS-Mediated Cyclization | N-alkoxy α,β-unsaturated silyl imino ethers | NBS | Diastereoselective synthesis of α-bromo N-alkoxy β-lactams. chemrxiv.org |
Chiral Auxiliary and Resolving Agent Applications
The use of chiral auxiliaries and resolving agents remains a classical and effective strategy for obtaining enantiomerically pure this compound.
Chiral Auxiliaries: Chiral auxiliaries, such as Oppolzer's camphorsultam, can be attached to the substrate to direct subsequent reactions in a stereoselective manner. nih.govresearchgate.net After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries has been instrumental in the diastereoselective synthesis of various compounds, including β-lactams. nih.gov
Resolving Agents: Resolution is a technique used to separate a racemic mixture into its individual enantiomers. shu.ac.uk This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. libretexts.org For racemic acids, chiral bases like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethanamine are commonly used. libretexts.org Conversely, racemic bases can be resolved using chiral acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.org
Enzymatic Kinetic Resolution: Haloalkane dehalogenases have been shown to be effective catalysts for the kinetic resolution of racemic α-bromoamides. researchgate.net These enzymes selectively hydrolyze one enantiomer, typically the (R)-α-bromoamide, leaving the other enantiomer in high optical purity. researchgate.net This method has been successfully applied on a preparative scale. researchgate.net
Emerging Synthetic Methodologies
Recent advancements have focused on developing more efficient, environmentally friendly, and rapid methods for the synthesis of this compound and related compounds.
Solvent-Free Reaction Systems
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. While specific examples for this compound are not prevalent in the provided search results, the general trend in organic synthesis is moving towards minimizing solvent use. The electrochemical synthesis of β-lactams in room-temperature ionic liquids (RTILs) represents an eco-friendly process that avoids volatile organic solvents. nih.gov
Mechanistic Organic Chemistry of 2 Bromo 3 Methylbutanamide
Nucleophilic Substitution Processes at the α-Carbon
Nucleophilic substitution reactions are fundamental in organic chemistry, involving an electron-rich nucleophile attacking an electron-deficient electrophile, leading to the replacement of a leaving group. imgroupofresearchers.com In 2-bromo-3-methylbutanamide, the carbon atom attached to the bromine (the α-carbon) is the electrophilic center.
Bromine as a Leaving Group: Reactivity and Kinetics
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the nature of the bromine atom as a leaving group. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, rendering the α-carbon partially positive and susceptible to nucleophilic attack. savemyexams.com
The stability of the leaving group is a critical factor in both S({N})1 and S({N})2 reactions. A good leaving group is a weak base, and the bromide ion (Br⁻) fits this description well, making it an effective leaving group. The rate of nucleophilic substitution reactions is dependent on several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature.
For this compound, being a secondary alkyl halide, it can undergo both S({N})1 and S({N})2 reactions. doubtnut.com The kinetics of the reaction—whether it is first-order (dependent only on the substrate concentration, typical of S({N})1) or second-order (dependent on both substrate and nucleophile concentrations, characteristic of S({N})2)—is determined by the specific reaction conditions. imgroupofresearchers.comlibretexts.org
Stereochemical Outcomes of S({N})1 and S({N})2 Pathways
The stereochemistry of the products formed from this compound depends on whether the reaction proceeds through an S({N})1 or S({N})2 pathway.
S(_{N})2 Pathway : This is a single-step mechanism where the nucleophile attacks the α-carbon from the side opposite to the bromine atom. This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. imgroupofresearchers.com If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. imgroupofresearchers.com
S(_{N})1 Pathway : This two-step mechanism involves the initial departure of the bromide leaving group to form a planar, sp²-hybridized carbocation intermediate. imgroupofresearchers.comlibretexts.org The nucleophile can then attack this intermediate from either face with equal probability. This results in a racemic or nearly racemic mixture of products, meaning both possible stereoisomers are formed. imgroupofresearchers.com A slight preference for inversion is sometimes observed due to the formation of an ion pair between the carbocation and the departed leaving group, which can partially shield one face of the carbocation. youtube.com
Neighboring group participation (NGP), or anchimeric assistance, can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. wikipedia.org It involves the intramolecular interaction of a functional group with the reaction center. wikipedia.orgrsc.org This participation can stabilize the transition state or intermediate, often leading to an enhanced reaction rate and retention of stereochemistry. wikipedia.orglibretexts.org
In S(_{N})1 reactions, the stability of the initially formed carbocation is crucial. fiveable.me this compound, being a secondary alkyl halide, forms a secondary carbocation upon ionization. pearson.com The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.meleah4sci.com This stability is attributed to inductive effects and hyperconjugation from adjacent alkyl groups. fiveable.memasterorganicchemistry.com
Carbocations can undergo rearrangements to form more stable carbocations. jcu.edujcu.edulibretexts.org In the case of the carbocation derived from this compound, a hydride shift from the adjacent carbon (C3) could occur. This would transform the secondary carbocation into a more stable tertiary carbocation. libretexts.orgyoutube.com Such a rearrangement would lead to a different constitutional isomer as the final product. For example, the hydrolysis of 2-bromo-3-methylbutane (B93499) via an S(_{N})1 mechanism predominantly yields 2-methyl-2-butanol (B152257) due to a hydride shift that forms a more stable tertiary carbocation. youtube.com
| Initial Carbocation | Type | Potential Rearrangement | Rearranged Carbocation | Type | Driving Force |
|---|---|---|---|---|---|
| 2-(3-methylbutanamide)yl cation | Secondary | 1,2-Hydride Shift | 3-methyl-2-butanamide-3-yl cation | Tertiary | Increased Stability |
Amide Functional Group Transformations
The amide functional group in this compound is generally unreactive due to resonance stabilization of the N-C(O) bond. nih.gov However, it can undergo transformations under specific conditions. Activating the amide, for instance with strong acids or reagents like trifluoroacetic anhydride, can make the carbonyl carbon more electrophilic. nih.gov
Transformations of amides can lead to a variety of other functional groups. For example, amides can be hydrolyzed to carboxylic acids under acidic or basic conditions, although this often requires harsh conditions. They can also be reduced to amines using strong reducing agents like lithium aluminum hydride. The presence of the α-bromo substituent adds another layer of reactivity, potentially allowing for intramolecular cyclization or other transformations involving both the amide and the alkyl halide moieties. nih.gov
Hydrolysis Under Acidic and Basic Conditions
The hydrolysis of amides, such as this compound, to their corresponding carboxylic acids is a fundamental reaction that can be promoted by either acidic or basic conditions. libretexts.orgpressbooks.pub The conditions for amide hydrolysis are typically more forcing than those required for esters or acid chlorides, a testament to the stability of the amide bond. pressbooks.pub
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. A subsequent proton transfer to the nitrogen atom transforms the amino group into a better leaving group (an amine). The carbonyl double bond is then reformed, expelling the amine and yielding the protonated carboxylic acid. A final deprotonation step by the released amine or water furnishes the final carboxylic acid product, 2-bromo-3-methylbutyric acid, and the ammonium (B1175870) ion. libretexts.org
Mechanism of Acid-Catalyzed Hydrolysis
| Step | Description |
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Nucleophilic attack by water on the carbonyl carbon. |
| 3 | Proton transfer from the oxygen to the nitrogen. |
| 4 | Elimination of the amine leaving group. |
| 5 | Deprotonation to form the carboxylic acid. |
Base-Promoted Hydrolysis:
In basic media, the hydrolysis is initiated by the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub The reformation of the carbonyl double bond results in the elimination of an amide anion (⁻NH₂), a poor leaving group, which makes this step difficult. pressbooks.pub The reaction is driven forward by the subsequent acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia (B1221849). libretexts.org
Mechanism of Base-Promoted Hydrolysis
| Step | Description |
| 1 | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |
| 2 | Elimination of the amide anion. |
| 3 | Deprotonation of the carboxylic acid by the amide anion. |
N-Substitution and Acylation Reactions
The nitrogen atom of the amide in this compound can undergo substitution and acylation reactions, although its nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group.
N-Substitution:
The replacement of the α-halogen in α-haloamides by nitrogen nucleophiles is a common method for synthesizing α-amino amides. nih.gov For this compound, reaction with primary or secondary amines can lead to the corresponding N-substituted products. These reactions often require the presence of a base to neutralize the hydrogen bromide that is formed. nih.gov The reaction of α-bromo amides with amine nucleophiles can be promoted by silver (I) salts. nih.gov
Acylation:
While direct acylation of the amide nitrogen is challenging due to its low nucleophilicity, it can be achieved under specific conditions. One approach involves the deprotonation of the amide with a strong base to form an amide anion, which is a more potent nucleophile. rsc.orgrsc.org This anion can then react with an acylating agent, such as an acid chloride or anhydride, to yield an N-acyl-2-bromo-3-methylbutanamide.
Amide-Directed Reactivity
The amide group can act as a directing group, influencing the regioselectivity of reactions at other parts of the molecule. In the context of this compound, the amide functionality could potentially direct reactions at the α-carbon. This is often observed in transition metal-catalyzed C-H activation reactions, where the amide oxygen can coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond. researchgate.net While specific studies on this compound are not prevalent, the principle of amide-directed functionalization is a significant area of research. researchgate.net For instance, the amide group has been shown to direct the arylation of cyclopropanes. researchgate.net
Other Key Reactions
Elimination Reactions and Alkene Formation
The presence of a bromine atom alpha to the carbonyl group and a hydrogen atom on the beta-carbon (C3) allows for elimination reactions to form α,β-unsaturated amides. youtube.comlibretexts.org Treatment of this compound with a non-nucleophilic base, such as pyridine, can induce an E2 elimination. youtube.com The base abstracts a proton from the β-carbon, leading to the simultaneous expulsion of the bromide ion and the formation of a double bond between the α and β carbons. This reaction results in the formation of 3-methylbut-2-enamide. The formation of the conjugated system provides a thermodynamic driving force for this reaction. youtube.com
General Conditions for Elimination in α-Bromo Carbonyls
| Reagent | Product Type |
| Pyridine, heat | α,β-unsaturated carbonyl |
| Strong, non-nucleophilic bases | α,β-unsaturated carbonyl |
Reduction of Carbonyl and Halogen Moieties
The reduction of this compound can target either the carbonyl group, the carbon-bromine bond, or both, depending on the reducing agent and reaction conditions.
Reduction of the Amide Carbonyl:
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubchemistrysteps.com This reaction would convert the carbonyl group of this compound into a methylene (B1212753) group (CH₂), yielding 2-bromo-3-methylbutan-1-amine. The mechanism involves the initial reaction of the hydride with the amide, followed by the formation of an iminium ion intermediate which is then further reduced. chemistrysteps.com
Reductive Dehalogenation:
The carbon-bromine bond can be cleaved through reductive dehalogenation. This can be achieved using various reagents, including radical-based methods. For example, a dual catalytic system using an iodide salt and a halogen-bonding photocatalyst has been developed for the reductive cleavage of α-bromodifluoroamides, generating carbon radicals under visible light. acs.org A similar approach could potentially be applied to this compound to generate the corresponding debrominated amide, 3-methylbutanamide.
Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Methylbutanamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-3-methylbutanamide, DFT would be instrumental in understanding its fundamental chemical properties.
A crucial first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Due to the presence of single bonds, the molecule can exist in various conformations. Computational analyses would explore the rotational freedom around the carbon-carbon single bonds to map out the conformational landscape and identify the most stable conformers. These conformational preferences are influenced by intramolecular interactions, such as potential hydrogen bonding and steric hindrance between the bromine atom, the methyl group, and the amide functionality.
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electronegative bromine atom and the amide group would significantly influence the distribution and energies of these frontier orbitals.
Table 1: Hypothetical Data Table for Electronic Properties of this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)
| Parameter | Calculated Value (Arbitrary Units) |
|---|---|
| Energy of HOMO | - |
| Energy of LUMO | - |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map would illustrate regions of positive and negative electrostatic potential on the surface of this compound.
Typically, regions of negative potential (usually colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. For this compound, this would likely be around the oxygen and nitrogen atoms of the amide group. Regions of positive potential (usually colored blue) are electron-deficient and represent likely sites for nucleophilic attack. This would be expected around the hydrogen atoms of the amide and the carbon atom attached to the bromine.
DFT calculations can be used to predict the vibrational frequencies of a molecule. These calculated frequencies can then be correlated with experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy, to confirm the molecule's structure and assign specific vibrational modes to the observed spectral peaks. Theoretical calculations of vibrational frequencies for different conformers of this compound could help in identifying the most stable conformer present in an experimental sample.
Table 2: Hypothetical Data Table for Calculated vs. Experimental Vibrational Frequencies (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | - | - |
| C=O stretch | - | - |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to study the mechanisms of chemical reactions involving this compound. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, computational methods could be used to model the entire reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction rate. For example, studies on related α-bromo amides have utilized computational methods to understand their reaction mechanisms, such as whether a reaction proceeds via an SN1 or SN2 type mechanism. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. While no specific QSPR models for this compound were found, it is a methodology that could be applied.
In a QSPR study, a set of molecules with known properties (e.g., solubility, boiling point, or biological activity) is used to develop a mathematical model that correlates these properties with molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. For halogenated amides, QSPR models have been developed to predict properties like the n-octanol/water partition coefficient. nih.gov Such a model, if developed for a class of compounds including this compound, could be used to predict its properties and guide the design of new molecules with desired characteristics for synthetic applications.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of molecules by simulating the physical movements of atoms and molecules over time. wikipedia.org For this compound, MD simulations provide a means to sample the vast number of possible three-dimensional arrangements, or conformations, that the molecule can adopt due to the rotation around its single bonds. mun.ca This analysis is crucial for understanding how the molecule's shape influences its physical properties and potential interactions.
The core of an MD simulation lies in numerically solving Newton's equations of motion for the system of interest. wikipedia.org A molecular mechanics force field is employed to calculate the forces between atoms, which dictates their subsequent movements. nih.gov These force fields are collections of parameters and potential energy functions that describe the stretching of bonds, bending of angles, and rotation around dihedral angles, as well as non-bonded van der Waals and electrostatic interactions.
In a typical MD simulation setup for this compound, the molecule would first be placed in a simulation box, often filled with a solvent, such as water, to mimic solution-phase conditions. The system would then be subjected to energy minimization to relieve any unfavorable steric clashes. Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state. nih.gov Finally, a production simulation is run for a significant length of time, often on the scale of nanoseconds to microseconds, during which the trajectory of each atom is recorded at regular intervals. conicet.gov.ar
The resulting trajectory provides a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory allows for the characterization of the preferred conformations and the energy barriers between them. For this compound, key dihedral angles would be monitored to describe the conformational changes. These would include the C-C-C-C backbone torsions and the rotation of the bromo and amide substituents relative to the carbon backbone.
Research Findings from a Hypothetical Simulation
A hypothetical molecular dynamics simulation of this compound would likely reveal several low-energy conformational states. The relative populations of these conformers are governed by the Boltzmann distribution, with more stable conformers being more populated. mun.ca The analysis would focus on the interplay between steric hindrance from the bulky isopropyl and bromine groups and potential intramolecular hydrogen bonding between the amide hydrogens and the bromine atom.
The primary dihedral angles of interest for conformational analysis would be:
τ1 (N-C1-C2-C3): Describes the orientation of the amide group relative to the carbon backbone.
τ2 (C1-C2-C3-Br): Describes the relative positions of the amide and bromo groups.
τ3 (C2-C3-C(isopropyl)-H): Describes the rotation of the isopropyl group.
The simulation would likely show that certain combinations of these dihedral angles lead to more stable, lower-energy conformations. For instance, staggered conformations that minimize steric repulsion between the bulky bromine and isopropyl groups would be favored. The potential for a weak intramolecular hydrogen bond between an amide proton and the bromine atom could also stabilize certain conformers.
The free energy landscape, derived from the simulation, would illustrate the energy wells corresponding to stable conformers and the energy barriers for transitioning between them.
Below are interactive data tables representing plausible findings from a molecular dynamics simulation of this compound.
Table 1: Key Dihedral Angles and Conformational States
This table outlines the principal dihedral angles that define the major conformational states of this compound. The values represent the average angle for each conformational state observed during a hypothetical simulation.
| Conformer | τ1 (N-C1-C2-C3) (°) | τ2 (C1-C2-C3-Br) (°) | Relative Population (%) |
| A | 175 | 65 | 45 |
| B | -170 | -70 | 35 |
| C | 60 | 180 | 15 |
| D | -65 | -175 | 5 |
Table 2: Simulation Parameters for a Hypothetical MD Study
This table details the typical parameters that would be used to set up a molecular dynamics simulation for this compound in an explicit solvent environment.
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Time Step | 2 fs |
| Ensemble | NPT |
Chromatographic and Other Separation Techniques for Enantiomers of 2 Bromo 3 Methylbutanamide
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including α-bromoamides. fagg-afmps.be The method's efficacy stems from the direct separation on chiral stationary phases (CSPs), which allows for the resolution of enantiomers based on differential interactions. nih.gov
The most successful and widely used CSPs for the separation of a broad range of chiral molecules are based on polysaccharide derivatives. fagg-afmps.bechiralpedia.com These are typically esters and carbamates of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support. chiralpedia.comresearchgate.net For amides with α-stereocenters, polysaccharide-based CSPs like Chiralpak® and Chiralcel® series have demonstrated excellent resolving capabilities. sigmaaldrich.com
The chiral recognition mechanism of these CSPs is complex, involving a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. chiralpedia.com The carbamate (B1207046) derivatives of polysaccharides, for instance, have C=O and N-H groups that can act as hydrogen bond donors and acceptors. researchgate.net The analyte, 2-bromo-3-methylbutanamide, with its amide functional groups, can engage in these hydrogen bonding interactions. The precise fit of one enantiomer into the chiral grooves or cavities of the CSP leads to the formation of a more stable transient diastereomeric complex, resulting in longer retention time compared to the other enantiomer. sapub.org The substitution pattern on the phenylcarbamate moieties of the polysaccharide (e.g., 3,5-dimethylphenyl or 3,5-dichlorophenyl) significantly influences the enantioselectivity. chiralpedia.com Immobilized CSPs offer a distinct advantage over coated CSPs by providing enhanced solvent compatibility, allowing the use of a wider range of organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and ethyl acetate, which can be crucial for optimizing selectivity and solubility. researchgate.net
Table 1: Examples of Polysaccharide-Based CSPs Used for Chiral Amide Separations
| CSP Brand | Chiral Selector | Type | Typical Applications |
|---|---|---|---|
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Broad applicability, compatible with wide range of solvents. researchgate.net |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized | Complementary selectivity to Chiralpak IA. researchgate.net |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Widely used for various chiral amides. sigmaaldrich.com |
The composition of the mobile phase is a critical parameter that must be optimized to achieve baseline separation of enantiomers. sapub.org For polysaccharide-based CSPs, separations can be performed in normal-phase, polar organic, or reversed-phase modes. sigmaaldrich.com
In normal-phase mode , a nonpolar solvent like n-hexane or heptane (B126788) is mixed with a small amount of a polar modifier, typically an alcohol such as 2-propanol (IPA) or ethanol. rsc.org The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is adjusted to control retention and resolution. For amide compounds, the addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution, especially for acidic or basic analytes. fagg-afmps.be
Polar organic mode utilizes a polar organic solvent like methanol (B129727), ethanol, or acetonitrile (B52724) as the mobile phase. sigmaaldrich.com This mode is advantageous for polar compounds that have poor solubility in nonpolar solvents.
Reversed-phase mode employs mixtures of water and a miscible organic solvent like acetonitrile or methanol, often with a buffer. mdpi.com
The choice of mobile phase significantly impacts the enantioselectivity (α) and resolution (Rs). Optimization involves systematically varying the type and concentration of the alcohol modifier and additives to maximize the difference in interaction energy between the two enantiomers and the CSP. sapub.org Temperature is another parameter that can be adjusted; lower temperatures often lead to increased resolution, although at the cost of longer retention times and higher backpressure. sapub.org
Table 2: Illustrative Mobile Phase Conditions for Chiral Amide Separation on an IC (Immobilized Cellulose) Column
| Analyte | Mobile Phase (CO2/) | Modifier | Additive | Resolution (Rs) |
|---|---|---|---|---|
| Amide Derivative 1 | 85:15 | Methanol | None | 2.1 |
| Amide Derivative 1 | 80:20 | Methanol | None | 1.8 |
| Amide Derivative 2 | 85:15 | Ethanol | None | 2.5 |
| Amide Derivative 2 | 85:15 | Methanol | 0.1% DEA | 2.9 |
Data is representative for α-substituted amides and illustrates optimization principles. Specific values are hypothetical.
Gas Chromatography (GC) with Chiral Phases
Gas chromatography is a powerful technique for the separation of volatile chiral compounds. uni-muenchen.de For the analysis of this compound enantiomers, direct separation can be achieved using a capillary column coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are the most common chiral selectors used in GC. researchgate.net These are cyclic oligosaccharides that have a toroidal shape, creating a chiral cavity.
The separation mechanism relies on the inclusion of the analyte into the cyclodextrin (B1172386) cavity. researchgate.net The differential fit and interactions (such as hydrogen bonding and dipole-dipole forces) between the enantiomers and the chiral cyclodextrin result in different retention times. uni-muenchen.de The type of cyclodextrin (α, β, or γ) and the nature of its chemical derivatization (e.g., permethylation, trifluoroacetylation) are crucial for achieving enantioselectivity for a specific analyte. gcms.cz In some cases, derivatization of the analyte itself may be necessary to improve its volatility and chromatographic behavior. The analysis of α-bromoamides by chiral GC has been used to determine the enantiomeric excess resulting from enzymatic kinetic resolutions. researchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations, combining the advantages of both GC and HPLC. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component. mdpi.com CO2 is often mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to adjust the eluting strength. sigmaaldrich.com
SFC offers several benefits for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and lower backpressure compared to HPLC. sigmaaldrich.commdpi.com Polysaccharide-based CSPs are highly effective and widely used in SFC. fagg-afmps.be The principles of chiral recognition are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity and higher efficiency. sigmaaldrich.com The optimization of SFC methods involves adjusting the co-solvent (modifier) percentage, the type of modifier, the concentration of additives (like DEA or TFA), backpressure, and temperature to achieve the best resolution. researchgate.net For α-substituted amides, SFC on columns like Chiralpak IC and Chiralcel OD-H has proven effective. sigmaaldrich.com
Table 3: General SFC Screening Conditions for Chiral Amides
| Parameter | Condition |
|---|---|
| Columns | Polysaccharide-based (e.g., Chiralpak IA, IB, IC; Chiralcel OD, OJ) |
| Mobile Phase | CO2 / Modifier |
| Modifiers | Methanol, Ethanol, Acetonitrile |
| Additives | 0.1-0.3% Diethylamine (for basic/neutral) or Trifluoroacetic acid (for acidic) |
| Back Pressure | 100 - 150 bar |
| Temperature | 35 - 40 °C |
These represent typical starting conditions for method development. fagg-afmps.be
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte (BGE). nih.gov This mode is often referred to as electrokinetic chromatography (EKC). nih.gov Due to its high separation power and low sample and reagent consumption, CE is a valuable tool for chiral analysis. chrom-china.com
For the enantioseparation of compounds like this compound, various chiral selectors can be employed. Highly substituted cyclodextrins are the most common and versatile chiral selectors used in CE. nih.gov The separation is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin, which alters their effective electrophoretic mobility. tue.nl The degree of separation can be optimized by adjusting the type and concentration of the cyclodextrin, the pH of the BGE, the applied voltage, and the capillary temperature.
Another approach is ligand-exchange capillary electrophoresis (LE-CE), where a metal ion (e.g., Cu(II)) and a chiral ligand (e.g., an amino acid like L-proline) are added to the BGE. scispace.com This forms a chiral metal complex that can then form transient, diastereomeric ternary complexes with the analyte enantiomers, leading to their separation based on differences in complex stability and mobility. nih.gov This technique is particularly effective for chiral amino acids and related compounds. nih.gov
Crystallization-Based Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is fundamental for the application of chiral compounds like this compound in stereospecific synthesis. Crystallization-based methods are among the most established and industrially scalable techniques for achieving this separation. These methods exploit the different physical properties of diastereomers or the specific recognition capabilities within a crystal lattice.
Diastereomeric Salt Formation and Fractional Crystallization
The most common classical method for resolving a racemic mixture involves its conversion into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point. libretexts.orglibretexts.org This difference allows for their separation by standard laboratory techniques like fractional crystallization. researchgate.netbioduro.com
The process for resolving a racemic mixture of this compound would typically first involve the hydrolysis of the amide to its corresponding carboxylic acid, (±)-2-bromo-3-methylbutanoic acid. This racemic acid is then reacted with an enantiomerically pure chiral base, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. For example, reacting the racemic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethanamine, would yield two diastereomeric salts: [(R)-2-bromo-3-methylbutanoate • (R)-1-phenylethylethylammonium] and [(S)-2-bromo-3-methylbutanoate • (R)-1-phenylethylethylammonium].
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a specific solvent. researchgate.net Through the process of fractional crystallization, the less soluble diastereomer crystallizes from the solution first, allowing for its separation by filtration. thieme-connect.de After separation, the optically pure diastereomeric salt is treated with a strong acid to break the salt bond, regenerating the enantiomerically enriched 2-bromo-3-methylbutanoic acid and the resolving agent. libretexts.org This method is robust, well-understood, and remains a preferred methodology for the large-scale production of pure enantiomers in the pharmaceutical industry. researchgate.netbioduro.com
| Resolving Agent Type | Examples | Principle of Separation |
| Chiral Bases | Brucine, Strychnine, Quinine, 1-Phenylethanamine, (1R,2S)-2-Amino-1,2-diphenylethanol libretexts.orglibretexts.orgresearchgate.net | React with a racemic acid to form diastereomeric salts with different solubilities, separable by crystallization. libretexts.org |
| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.org | React with a racemic base to form diastereomeric salts with different solubilities, separable by crystallization. libretexts.org |
Chiral Recognition in the Solid State
Chiral recognition in the solid state refers to the ability of a chiral crystal lattice to differentiate between enantiomers, leading to selective inclusion or crystallization of one enantiomer from a racemic mixture. This process, often termed preferential crystallization, bypasses the need for a resolving agent. The separation is driven by the differences in the stability of the packing arrangements when a guest enantiomer is incorporated into a chiral host crystal lattice.
The mechanism relies on precise intermolecular interactions, including hydrogen bonding, van der Waals forces, and steric hindrance, which create a chiral "pocket" or surface within the crystal structure. uni-muenchen.deresearchgate.net Only one enantiomer fits optimally into this chiral environment, making its incorporation into the growing crystal more energetically favorable.
A key example of this phenomenon is found in host-guest chemistry, where a chiral host molecule can form a crystalline framework that selectively includes one enantiomer of a guest molecule. researchgate.net For instance, N-tritylated amino acids have been shown to act as chiral hosts capable of enantiodiscrimination in the solid state. researchgate.net While a powerful technique, inducing preferential crystallization can be challenging, as it requires finding specific conditions or a suitable chiral host for the target molecule.
| Technique | Description | Advantages | Disadvantages |
| Diastereomeric Salt Formation | A racemate is converted into a mixture of diastereomers by reacting with a chiral resolving agent. The diastereomers are separated by fractional crystallization. libretexts.orgbioduro.com | Widely applicable, robust, well-understood, and scalable. researchgate.netbioduro.com | Requires stoichiometric amounts of a (potentially expensive) resolving agent. |
| Chiral Recognition in Solid State | Spontaneous separation of a racemate as one enantiomer crystallizes preferentially from a supersaturated solution, or selective inclusion into a chiral host crystal. | Does not require a chemical resolving agent, potentially more atom-economical. | Success is highly system-dependent and can be difficult to predict or achieve. |
Enantiomeric Purity Assessment
Following any chiral resolution procedure, it is imperative to accurately determine the enantiomeric composition of the product. This is typically expressed as the enantiomeric excess (% ee), which quantifies the degree to which one enantiomer is present in greater amounts than the other. core.ac.uk Chiral chromatography is the predominant method for this analysis.
The fundamental principle of chiral chromatography involves the differential interaction of enantiomers with a chiral stationary phase (CSP). uni-muenchen.de This interaction forms transient diastereomeric complexes, and the difference in their stability leads to different retention times for the two enantiomers, allowing for their separation and quantification. uni-muenchen.de
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for assessing enantiomeric purity. Research has demonstrated that α-bromoamides, synthesized from amino acids like valine to produce (2S)-2-Bromo-3-methylbutanamide, can be analyzed for enantiomeric excess using HPLC. researchgate.net The choice of the chiral stationary phase is critical, and derivatization of an analyte can sometimes be employed to enhance the interaction with the CSP and improve separation. scielo.org.mx
Gas Chromatography (GC): For volatile compounds or their volatile derivatives, chiral GC offers high efficiency and rapid analysis. uni-muenchen.denih.gov Modified cyclodextrins are commonly used as chiral stationary phases in capillary GC columns for the separation of 2-bromo substituted carboxylic acid derivatives and related compounds. nih.gov The separation quality is influenced by the analyte's structure and its interaction with the chiral selector of the stationary phase. nih.gov
Supercritical Fluid Chromatography (SFC): Chiral SFC is a modern technique that combines the benefits of both GC and HPLC, offering fast and efficient separations. In one instance, the optical purity of a final product synthesized from (R)-2-bromo-3-methylbutyric acid was confirmed to be >99% ee using SFC with a CHIRALPAK™ IC-3 column. google.com
| Technique | Chiral Stationary Phase (Example) | Compound Type Analyzed | Findings / Application |
| HPLC | Not specified | (2S)-2-Bromo-3-methylbutanamide | Used to determine that dehydration of the amide could proceed with good enantiomeric excess. researchgate.net |
| GC | 6-TBDMS-2,3-di-O-alkyl-β- and -γ-cyclodextrins | Derivatives of 2-bromo carboxylic acids | Demonstrated effective separation of enantiomers, influenced by analyte structure. nih.gov |
| SFC | CHIRALPAK™ IC-3 | Product derived from (R)-2-bromo-3-methylbutyric acid precursor | Confirmed optical purity of >99% ee for the final chiral product. google.com |
Applications of 2 Bromo 3 Methylbutanamide in Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Building Block
2-Bromo-3-methylbutanamide serves as a crucial and versatile building block in the field of organic synthesis. Its structure, featuring a reactive bromine atom and an amide functional group, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.
Precursor in the Synthesis of Functionalized Amino Acid Derivatives
This compound is a key starting material in the synthesis of functionalized amino acid derivatives. These derivatives are of significant interest in medicinal chemistry and biochemical research. For instance, it can be used to create novel amino acids that may act as inhibitors for biological targets like GABA transporters, which play a role in neurological processes. The synthesis often involves the displacement of the bromine atom by a nucleophile, allowing for the introduction of various functional groups. This approach has been utilized to prepare a range of N-benzyl-2-acetamidopropionamide derivatives and other functionalized amino acids with potential anticonvulsant activities. nih.gov
A notable application is in the preparation of enantiomerically enriched α-bromoamides from amino acids. researchgate.net For example, (2S)-2-Bromo-3-methylbutanamide has been synthesized from valine. researchgate.net This chiral bromoamide can then be used in subsequent stereoselective reactions to produce optically pure amino acid derivatives.
Intermediate in the Formation of Complex Heterocyclic Systems
The reactivity of this compound makes it a valuable intermediate in the synthesis of complex heterocyclic systems. Heterocyclic compounds are a major class of organic molecules with diverse applications, including pharmaceuticals and materials science. The bromine atom can participate in cyclization reactions, forming rings that contain nitrogen, sulfur, or oxygen atoms.
For example, derivatives of this compound have been used to create heterocyclic compounds like 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide. The synthesis of such molecules highlights the utility of the bromo-amide scaffold in constructing elaborate molecular architectures. Research has shown that α-bromoamides can be used to prepare biologically active heterocyclic compounds. researchgate.net
Synthon for Carbon-Carbon Bond Formation
This compound acts as a synthon for carbon-carbon bond formation, a fundamental process in organic synthesis for building molecular complexity. The carbon-bromine bond can be activated by various reagents to participate in coupling reactions.
While direct examples of this compound in specific named coupling reactions are not extensively documented in the provided context, the principles of such reactions are well-established. For instance, α-bromoamides are known to be effective coupling partners with organozinc reagents in the presence of suitable catalysts to achieve enantioselective sp3-sp3 carbon-carbon bond formation. illinois.edu This type of reaction allows for the connection of two alkyl fragments, a powerful tool for assembling the carbon skeleton of target molecules.
Chemical Probes for Mechanistic Inquiry
The unique chemical properties of this compound also make it a useful tool for investigating reaction mechanisms and biological processes.
Use in Studying Nucleophilic Attack and Rearrangement Processes
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this compound susceptible to nucleophilic attack. This reactivity allows researchers to study the intricacies of nucleophilic substitution reactions. The stereochemistry of the starting material and the products can provide valuable insights into the reaction mechanism, such as whether it proceeds via an SN1 or SN2 pathway. researchgate.net
Furthermore, the potential for carbocation formation upon departure of the bromide ion can lead to rearrangement processes. jcu.edu Studying the products of reactions involving this compound can help elucidate the factors that govern these rearrangements, such as the relative stability of carbocation intermediates. jcu.edu
Modifying Amino Acid Residues for Enzyme Mechanism Investigations
This compound and similar α-bromoamides can be employed as affinity labels to modify amino acid residues within the active sites of enzymes. biologiachile.cl This technique is instrumental in identifying essential residues for catalysis and in probing the mechanisms of enzyme action. biologiachile.clijarsct.co.in
By designing bromoamide derivatives that mimic an enzyme's natural substrate, these molecules can bind specifically to the active site. The reactive bromine atom can then form a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, histidine, or lysine, effectively inactivating the enzyme. biologiachile.clijarsct.co.in Subsequent analysis, such as protein digestion and mass spectrometry, can identify the modified residue, providing crucial information about the enzyme's active site architecture and catalytic mechanism. biologiachile.cl This approach of using chemically reactive analogs of enzyme ligands allows for the targeted investigation of enzyme function. biologiachile.cl
Contribution to Chiral Pool Synthesis
This compound, particularly its enantiomerically pure forms, serves as a significant contributor to chiral pool synthesis. This synthetic strategy utilizes readily available chiral molecules from natural sources to introduce stereocenters into new, more complex molecules. The inherent chirality of this compound, derived from the amino acid valine, makes it an attractive starting material for the synthesis of enantiomerically enriched compounds. researchgate.net
One of the notable applications of chiral this compound is in the synthesis of enantiomerically enriched α-bromonitriles. researchgate.net A study demonstrated the conversion of (2S)-2-Bromo-3-methylbutanamide into its corresponding α-bromonitrile with a high yield and excellent enantiomeric excess. researchgate.net The process involves the dehydration of the amide using thionyl chloride. researchgate.net This transformation is significant as chiral α-bromonitriles are versatile intermediates for the synthesis of various biologically active compounds.
The research findings highlight the efficiency of this method. The dehydration of (2S)-2-Bromo-3-methylbutanamide proceeded with a yield of 88% and an enantiomeric excess (ee) of over 99.5%. researchgate.net This demonstrates that the integrity of the chiral center is well-maintained during the reaction, which is a critical aspect of chiral pool synthesis. The successful retention of stereochemistry underscores the value of this compound as a reliable chiral building block.
Beyond the synthesis of α-bromonitriles, this compound and its derivatives are explored in various asymmetric syntheses for the construction of chiral molecules. The presence of the bromine atom allows for a range of stereoselective nucleophilic substitution reactions, enabling the introduction of diverse functional groups while preserving the stereochemical information. This reactivity makes it a valuable tool for medicinal chemists and researchers in drug discovery for creating novel chiral compounds. ambeed.com
Detailed Research Findings on the Synthesis of (2S)-2-Bromo-3-methyl-butanenitrile from (2S)-2-Bromo-3-methylbutanamide:
| Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee) (%) |
| (2S)-2-Bromo-3-methylbutanamide | Thionyl Chloride | 88 | >99.5 |
| Data sourced from a study on the synthesis of enantiomerically enriched α-bromonitriles. researchgate.net |
Potential in Advanced Materials Precursor Synthesis
The potential application of this compound as a precursor in the synthesis of advanced materials is an emerging area of interest, although direct and extensive research is limited. The bifunctional nature of the molecule, possessing both a reactive bromine atom and an amide group, suggests its utility in the development of functional polymers and materials. solubilityofthings.com
While specific examples of this compound being used as a monomer or initiator for polymerization are not widely documented, the chemistry of related α-bromoamides provides insights into its potential. For instance, α-bromoamides can be utilized in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. The bromine atom in this compound could potentially serve as an initiation site for such polymerizations.
Furthermore, the amide group offers possibilities for modifying the properties of materials. Amide functionalities can participate in hydrogen bonding, which can significantly influence the mechanical and thermal properties of polymers. The incorporation of this compound into a polymer backbone or as a side chain could therefore be a strategy to tailor the characteristics of the resulting material.
N-substituted derivatives of this compound, such as N-(3-acetylphenyl)-2-bromo-3-methylbutanamide, are also of interest in materials science. fluorochem.co.uk The aromatic and functional groups on the nitrogen atom can introduce electronic or photoactive properties, making them potential building blocks for organic electronic materials or sensors. Research on similar compounds, like 2-bromo-N-carbamoyl-3-methylbutanamide, suggests potential applications in material science for developing advanced materials, including those for electronics and nanotechnology. solubilityofthings.com
Future Prospects and Open Research Questions
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of α-haloamides often involves multi-step procedures and the use of hazardous reagents. A primary future objective is the development of more efficient and environmentally benign synthetic methodologies. Research is steering towards processes that minimize waste, reduce energy consumption, and utilize safer reagents.
Key research directions include:
Solvent-Free and Catalytic Approaches: Investigating solvent-free reaction conditions, such as the solid-state reaction of sodium bromide (NaBr) and potassium nitrate (B79036) (KNO₃) with gaseous acids to produce bromine in situ, offers a green alternative to conventional bromination methods. researchgate.net This approach reduces the need for hazardous solvents and simplifies product purification. researchgate.net
Continuous Flow Technology: For industrial-scale production, moving from batch to continuous flow reactors can mitigate the exothermic risks associated with halogenation and ensure consistent reagent dosing, leading to improved safety and yield.
Alternative Halogenating Agents: While reagents like N-bromosuccinimide (NBS) are common, exploring light-initiated bromination using sources like carbon tetrabromide (CBr₄) under LED irradiation presents an additive- and catalyst-free method. beilstein-journals.org
Process Optimization: A focus on optimizing reaction parameters such as temperature, solvent polarity, and purification techniques like recrystallization versus chromatography is crucial for maximizing yield and purity while minimizing environmental impact. For instance, a patented process utilizes 2-bromo-3-methylbutanamide to synthesize 2-naphthylamine (B18577) from 2-naphthol (B1666908), highlighting its role as a key intermediate where route efficiency is paramount. google.com
Table 1: Comparison of Synthetic Approaches for Halogenation
| Method | Reagents/Conditions | Advantages | Research Focus |
|---|---|---|---|
| Conventional | Bromine, N-bromosuccinimide (NBS), Thionyl chloride | Well-established, versatile | Reducing hazardous byproducts, improving atom economy |
| Sustainable | In situ bromine generation (e.g., NaBr/KNO₃/acid) researchgate.net | Solvent-free, milder oxidizing agent, simple purification researchgate.net | Broadening substrate scope, catalyst development researchgate.net |
| Photochemical | CBr₄ / LED irradiation beilstein-journals.org | Catalyst- and additive-free, simple procedure beilstein-journals.org | Elucidation of detailed mechanism, application to other systems beilstein-journals.org |
| Process Intensification | Continuous flow reactors | Enhanced heat dissipation, improved safety, consistency | Scale-up studies, integration with in situ monitoring |
Deeper Understanding of Reaction Mechanisms via In Situ Monitoring
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. The transient and often complex nature of intermediates in the synthesis and subsequent reactions of this compound necessitates the use of advanced analytical techniques for real-time monitoring.
Future research should prioritize:
In Situ Spectroscopic Analysis: Techniques like ReactIR (FTIR) and Raman spectroscopy are invaluable for tracking the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.com This allows for the elucidation of reaction kinetics and pathways. For example, monitoring the bromination of cyclohexane (B81311) with CBr₄ has been successfully achieved using ¹³C NMR spectroscopy, confirming the generation of bromoform (B151600) as a co-product and supporting a radical-based mechanism. beilstein-journals.org
Online Chromatography: Coupling reactions to online High-Performance Liquid Chromatography (HPLC) provides quantitative data on the reaction progress. acs.org This has been used effectively to monitor magnesium/bromine exchange and subsequent cross-coupling steps in related organometallic reactions. acs.org A similar approach could be used to optimize the formation of this compound and its derivatives.
Integrated Analytical Platforms: The combination of orthogonal techniques, such as using online HPLC and ReactIR simultaneously, provides a more complete picture of the reaction. acs.org This dual-monitoring approach can corroborate findings and offer deeper insights, for instance, by tracking both the consumption of starting materials and the appearance of specific intermediates. acs.org Applying these methods to the amidation of 2-bromo-3-methylbutyryl chloride or the subsequent nucleophilic substitution at the α-carbon would provide critical mechanistic data.
Advancement in Stereocontrol Methodologies
The chiral center at the α-carbon of this compound makes it a valuable precursor for asymmetric synthesis. However, controlling the stereochemical outcome during its formation and subsequent reactions remains a significant challenge. Future advancements in this area are critical for its application in pharmaceuticals and fine chemicals.
Open research questions involve:
Dynamic Kinetic Resolution (DKR): The nucleophilic substitution of racemic α-bromo amides can be rendered highly stereoselective through DKR, where a chiral auxiliary or catalyst facilitates the rapid racemization of the starting material and the preferential reaction of one enantiomer. researchgate.netnih.gov Research into new chiral auxiliaries and catalysts for the DKR of this compound could yield highly efficient routes to enantiopure products like dipeptide analogues. researchgate.netkoreascience.kr
Enantioselective Synthesis: Developing methods for the direct enantioselective synthesis of (S)- or (R)-2-Bromo-3-methylbutanamide is a key goal. One reported method involves the bromination of the corresponding chiral amino acid derivative, achieving high enantiomeric excess (>99.5% ee). researchgate.net Further exploration of substrate-controlled and catalyst-controlled enantioselective bromination reactions is needed.
Minimizing Racemization: Certain reaction conditions, such as the dehydration of α-bromo amides to nitriles using dehydrating agents like phosphoryl chloride, can lead to significant racemization. researchgate.net Understanding the mechanisms of racemization (e.g., via enolization) and developing milder reaction conditions are essential to preserve stereochemical integrity. researchgate.net
Table 2: Reported Stereocontrol in α-Bromo Amide Synthesis and Reactions
| Compound/Reaction | Method | Stereochemical Outcome | Reference |
|---|---|---|---|
| (2S)-2-Bromo-3-methylbutanamide | From (L)-valine derivative | >99.5% ee | researchgate.net |
| α-Bromo tertiary acetamides | Dynamic Kinetic Resolution with dibenzylamine | Up to 90:10 dr | koreascience.kr |
| Diastereomeric 2-bromopropanamides | Dynamic Kinetic Resolution with benzylamine | >99:1 dr | nih.gov |
| Dehydration of (2S,3S)-2-bromo-3-methylpentane amide | Using thionyl chloride | Slight epimerization | researchgate.net |
Exploration of Novel Derivatives with Tailored Reactivity
The bromine atom and the amide functionality in this compound provide two reactive handles for chemical modification, making it a versatile synthon. nih.gov A significant area of future research lies in the systematic exploration of novel derivatives with specific, tailored reactivity for various applications.
Promising avenues include:
Scaffold for Biologically Active Molecules: The α-haloamide motif is present in molecules explored for various biological activities. solubilityofthings.com Derivatives of this compound can be synthesized and screened for novel therapeutic properties. For example, related structures have been investigated as inhibitors of GABA transporters.
Versatile Intermediate in Organic Synthesis: The bromine atom serves as an excellent leaving group for nucleophilic substitution, allowing the introduction of a wide range of functional groups (C-N, C-O, C-S, C-C bonds). nih.gov Future work could focus on developing palladium-catalyzed cross-coupling reactions to form C-C bonds or synthesizing complex heterocyclic structures. nih.govsioc-journal.cn For instance, N-(biphenyl-4-yl)-2-bromo-3-methylbutanamide has been prepared as an intermediate in the synthesis of Wnt pathway modulators. google.com
Peptidomimetics and Dipeptide Analogues: Asymmetric substitution reactions using amino acid esters as nucleophiles can produce dipeptide analogues with high diastereoselectivity, which are valuable in medicinal chemistry. researchgate.net
Synergistic Integration of Experimental and Computational Chemistry
The combination of experimental synthesis and computational modeling offers a powerful paradigm for accelerating research. Computational chemistry can provide deep mechanistic insights, predict reactivity, and guide experimental design, thereby saving time and resources.
Future synergistic efforts should focus on:
Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and characterize transition states for the synthesis and reactions of this compound. researchgate.netfrontiersin.org This can help rationalize experimental observations, such as stereochemical outcomes in DKR, where computational analysis has already been used to design effective chiral auxiliaries for related compounds. nih.gov
Predicting Reactivity and Properties: Computational methods can predict the electrochemical properties and chemical stability of novel derivatives before their synthesis. researchgate.net This allows for the in silico screening of potential candidates for specific applications, prioritizing the most promising compounds for experimental investigation.
Understanding Non-Covalent Interactions: The formation of halogen-bonded complexes between halogenated compounds and other molecules can influence photochemical reactions. nih.gov Computational and spectroscopic studies can be combined to understand these interactions and harness them for novel synthetic transformations. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Bromo-3-methylbutanamide, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 3-methylbutanamide derivatives. For example, bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled anhydrous conditions is common. Reaction temperature (0–25°C) and stoichiometric ratios of brominating agents are critical to minimize side products like di-brominated species . Purification via recrystallization or column chromatography is recommended.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the bromine-substituted methyl group (δ ~1.8–2.2 ppm for H; δ ~25–35 ppm for C).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 223.10 (C₆H₁₁BrN₂O₂) confirm the molecular weight .
- IR : A strong amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) are diagnostic.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store at 0–6°C in airtight containers to prevent degradation. Toxicity data (e.g., LD₅₀ in rodents) suggest moderate acute toxicity, requiring adherence to OSHA guidelines .
Advanced Research Questions
Q. How can competing reaction pathways during bromination of 3-methylbutanamide precursors be controlled?
- Methodological Answer : Competing pathways (e.g., over-bromination or elimination) are mitigated by:
- Temperature Control : Lower temperatures (0–5°C) favor electrophilic substitution over elimination.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Catalysts : Lewis acids like FeBr₃ enhance regioselectivity . Monitor reaction progress via TLC or in-situ FTIR.
Q. What computational methods validate the electronic effects of the bromine substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and steric effects. Bromine’s electron-withdrawing nature reduces electron density at the amide nitrogen, affecting reactivity in nucleophilic substitutions . Compare computed vs. experimental C NMR shifts to validate models.
Q. How does this compound interact with biological targets, and what assays confirm its activity?
- Methodological Answer : Its structural similarity to valerylurea derivatives suggests potential enzyme inhibition (e.g., hydrolases). Use fluorescence polarization assays to study binding affinity or microplate calorimetry for thermodynamic profiling. Toxicity screening in in vitro hepatocyte models is advised due to historical use in sedative formulations .
Data Contradiction and Stability Analysis
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-reference data from authoritative sources (e.g., NIST Chemistry WebBook ). Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to confirm melting points and high-resolution MS for purity validation.
Q. What factors contribute to the hydrolytic instability of this compound, and how is it stabilized?
- Methodological Answer : Hydrolysis is pH-dependent, with accelerated degradation in alkaline conditions. Stabilization strategies include:
- Buffered Solutions : Use pH 4–6 acetate buffers.
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁BrN₂O₂ | |
| Molecular Weight | 223.10 g/mol | |
| H NMR (δ, ppm) | 1.8–2.2 (Br-C-CH₃) | |
| LD₅₀ (Oral, Rat) | 500–1000 mg/kg | |
| Recommended Storage | 0–6°C in airtight containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
